N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide - 1705864-77-2

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide

Catalog Number: EVT-2939753
CAS Number: 1705864-77-2
Molecular Formula: C18H16FNO2S
Molecular Weight: 329.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Amide Coupling: Reacting benzo[b]thiophene-2-carboxylic acid (or its activated derivatives) with various amines using coupling reagents like HATU or EDC. []
  • Cyclization Reactions: Forming the benzothiophene ring from appropriately substituted precursors. []
  • Modifications of Existing Benzothiophene Scaffolds: Introducing substituents on the benzothiophene core or the carboxamide moiety through various chemical transformations. []
Molecular Structure Analysis
  • Planarity of the benzothiophene and carboxamide moieties. []
  • Nature and position of substituents on both the benzothiophene and the carboxamide group. [, ]
  • Conformations adopted by the molecule, influenced by factors such as steric hindrance and intramolecular interactions. [, ]
Chemical Reactions Analysis
  • Electrophilic aromatic substitution: Introducing substituents on the aromatic rings. []
Mechanism of Action
  • Enzyme Inhibition: Acting as competitive or non-competitive inhibitors of enzymes like phosphodiesterase 2A [, ], enoyl-ACP reductase [, ], and monoamine oxidase B [].
  • Receptor Modulation: Acting as agonists or antagonists of receptors like cannabinoid receptors [] and serotonin receptors [].
  • Disruption of Cellular Processes: Interfering with processes like angiogenesis [], cell signaling pathways (MAPK/ERK and PI3K/AKT) [], and P-glycoprotein efflux pump activity [].
Applications
  • Cancer: Acting as antitumor agents by inhibiting various targets like VEGFR [, ], AKT [], MET kinase [, ], and inducing apoptosis. []
  • Inflammatory Diseases: Targeting enzymes involved in the inflammatory response like 5-lipoxygenase. []
  • Neurological Disorders: Showing potential for treating Alzheimer's disease by inhibiting GSK-3β [] and cognitive impairments by inhibiting PDE2A [, , ].
  • Malaria: Acting as antimalarial agents by inhibiting PfENR. [, ]

    Compound Description: This compound serves as a central point in several studies focusing on its molecular structure, intermolecular interactions, and potential biological activities. [, , ] Research highlights include Hirshfeld surface analysis to understand intermolecular interactions, density functional theory calculations to optimize its molecular structure, and molecular docking studies to assess its binding affinity with specific protein targets. [, , ] These studies indicate its potential for pharmaceutical applications. [, , ]

    Compound Description: This compound was synthesized and structurally characterized to investigate the influence of organic fluorine on crystal engineering. [] The study delved into the compound's crystal structure, highlighting intra- and intermolecular interactions, especially those involving fluorine atoms. []

    Compound Description: This benzothiophene derivative displays potent inhibitory activity against Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a key enzyme in the parasite's metabolic pathway. [, ] The compound exhibits slow-tight binding kinetics with a Ki of 18 nM for the cofactor and 91 nM for crotonoyl-CoA, demonstrating its potential as an antimalarial agent. [, ]

    Compound Description: This compound, identified as GNE-A, is a potent and selective MET kinase inhibitor. [] Preclinical studies demonstrate its favorable pharmacokinetic profile, including low plasma clearance in mice and dogs, moderate clearance in rats and monkeys, and reasonable oral bioavailability across species. []

    Compound Description: This compound, designated as TAK-915, is a potent, selective, and brain-penetrant phosphodiesterase 2A (PDE2A) inhibitor. [] Preclinical studies reveal its ability to enhance cognitive performance in animal models, making it a promising candidate for treating cognitive disorders. [, ]

    Compound Description: This compound, a chiral benzothiophene derivative, is explored for its potential in treating the negative symptoms associated with schizophrenia. [] Research highlights its potential as a therapeutic agent for cognitive disorders. []

    Compound Description: This compound acts as a precursor in the synthesis of a novel heterocyclic ring system, 12-methylbenzo[h][1]benzothieno[2,3-c][1,6]naphthyridine. [] Its photocyclization reaction serves as a key step in the synthesis. []

    Compound Description: This compound is a key intermediate in synthesizing dibenzo[f,h]benzothieno[2,3-c]-quinolin-10(9H)-one, a novel polycyclic heterocyclic ring system. [] Its photocyclization leads to the formation of the final product. []

    Compound Description: This series of compounds, featuring a propenyl carboxamide core and an unsaturated bicyclic moiety, acts as platelet activating factor (PAF) antagonists. [] They exhibited activity in a PAF-binding assay and inhibited PAF-induced bronchoconstriction in guinea pigs. []

    Compound Description: This benzothiophene derivative, featuring a tetrazole ring linked to the carboxamide moiety, exhibits antiallergic activity. [] It represents a class of compounds explored for their potential in managing allergic conditions. []

Properties

CAS Number

1705864-77-2

Product Name

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide

Molecular Formula

C18H16FNO2S

Molecular Weight

329.39

InChI

InChI=1S/C18H16FNO2S/c1-22-15(12-6-4-7-14(19)9-12)11-20-18(21)17-10-13-5-2-3-8-16(13)23-17/h2-10,15H,11H2,1H3,(H,20,21)

InChI Key

MOOXHOPUFYLVPA-UHFFFAOYSA-N

SMILES

COC(CNC(=O)C1=CC2=CC=CC=C2S1)C3=CC(=CC=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.